Defined Role as Lifitegrast Impurity: A Non-Fungible Reference Standard
Ethyl benzofuran-6-carboxylate is unequivocally identified as a known impurity in the synthesis of the FDA-approved drug Lifitegrast, designated as Impurity 9, Impurity 32, or Impurity 37 by various vendors [1]. This is a qualitative but absolute differentiator. For analytical chemists, a compound with this specific CAS designation (1289646-90-7) is required for method development, validation, and routine quality control testing of Lifitegrast active pharmaceutical ingredient (API) batches . No other benzofuran analog, regardless of structural similarity, can serve this purpose.
| Evidence Dimension | Regulatory & Analytical Function |
|---|---|
| Target Compound Data | Designated Lifitegrast Impurity 9/32/37 |
| Comparator Or Baseline | Any other benzofuran ester (e.g., Methyl benzofuran-6-carboxylate, Ethyl benzofuran-2-carboxylate) |
| Quantified Difference | Unique requirement; comparator compounds are not listed as Lifitegrast impurities |
| Conditions | Pharmaceutical impurity profiling and quality control |
Why This Matters
This creates a procurement requirement that is not based on price or availability of similar building blocks, but on a specific, non-substitutable analytical reference standard.
- [1] ChemSrc. Ethyl benzofuran-6-carboxylate (Lifitegrast Impurity 9). Accessed 2026. View Source
